molecular formula C15H17BrN2O2 B14896299 tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate

tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate

Cat. No.: B14896299
M. Wt: 337.21 g/mol
InChI Key: LURIENGSQKVKAY-UHFFFAOYSA-N
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Description

tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate: is a chemical compound with the molecular formula C15H17BrN2O2 and a molecular weight of 337.22 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 3-position and a tert-butyl carbamate group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate typically involves the reaction of 3-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxide derivatives.

    Reduction Reactions: Amine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the carbamate group can inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
  • tert-Butyl ®-methyl (pyrrolidin-3-ylmethyl)carbamate
  • tert-Butyl carbamate

Comparison: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater potential for biological activity due to the quinoline core .

Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

tert-butyl N-[(3-bromoquinolin-6-yl)methyl]carbamate

InChI

InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-8-10-4-5-13-11(6-10)7-12(16)9-17-13/h4-7,9H,8H2,1-3H3,(H,18,19)

InChI Key

LURIENGSQKVKAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2C=C1)Br

Origin of Product

United States

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